molecular formula C15H17NO3S2 B2468274 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide CAS No. 1788844-78-9

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2468274
CAS No.: 1788844-78-9
M. Wt: 323.43
InChI Key: JEQDBLKOWBEUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a thiophene ring substituted with a hydroxy(phenyl)methyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential to interact with biological macromolecules. It may serve as a lead compound in drug discovery for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. The cyclopropanesulfonamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is unique due to the combination of its structural features. The presence of both a thiophene ring and a cyclopropanesulfonamide moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-15(11-4-2-1-3-5-11)14-9-6-12(20-14)10-16-21(18,19)13-7-8-13/h1-6,9,13,15-17H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDBLKOWBEUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.